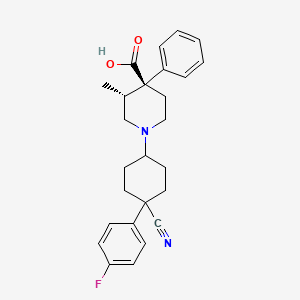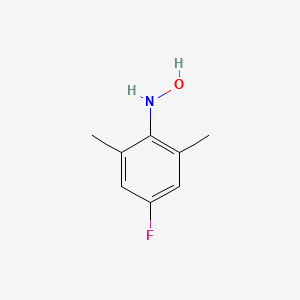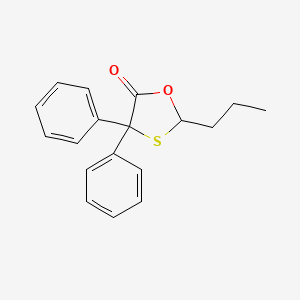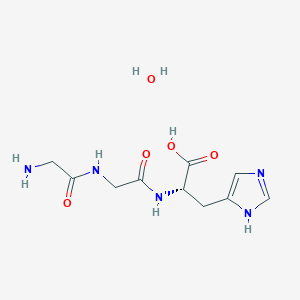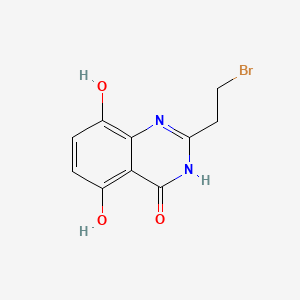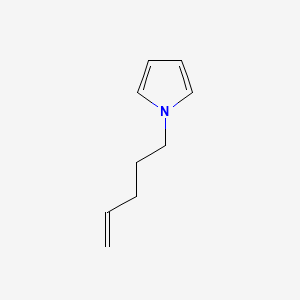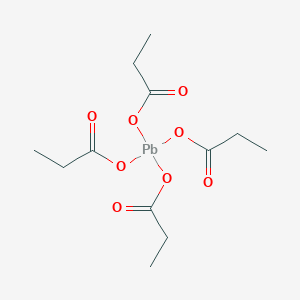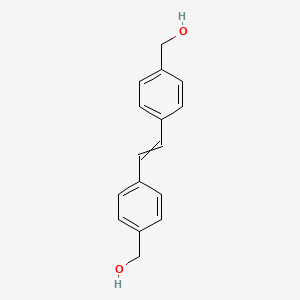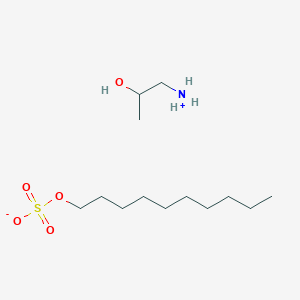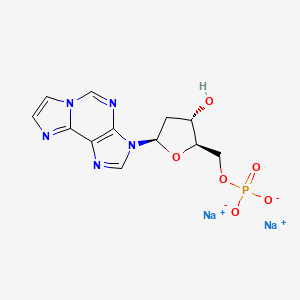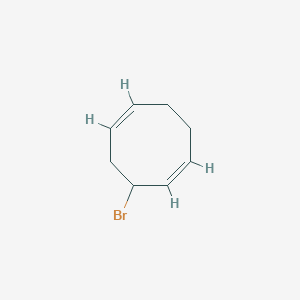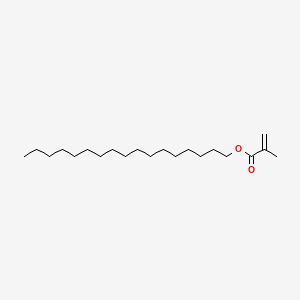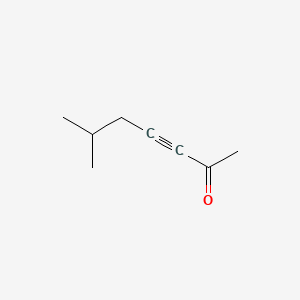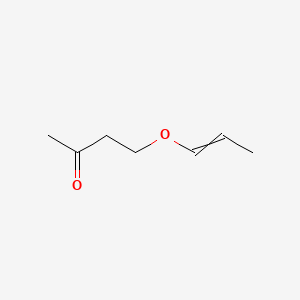
2-Butanone, 4-(1-propenyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanone, 4-(1-propenyloxy)- is an organic compound with the molecular formula C7H12O2 It is a derivative of butanone, where the 4-position is substituted with a propenyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-(1-propenyloxy)- can be achieved through several methods. One common approach involves the reaction of 2-butanone with propenyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of 2-Butanone, 4-(1-propenyloxy)- often involves the use of continuous flow reactors to ensure high yield and purity. The process may include steps such as the dehydration of butanol to form butanone, followed by the addition of propenyl alcohol under controlled temperature and pressure conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-Butanone, 4-(1-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The propenyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Butanone, 4-(1-propenyloxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of polymers, resins, and coatings.
Mecanismo De Acción
The mechanism of action of 2-Butanone, 4-(1-propenyloxy)- involves its interaction with specific molecular targets and pathways. It is metabolized in the liver to form various metabolites, which can then interact with cellular components. The compound may exert its effects through the modulation of enzyme activity and alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Butanone (Methyl Ethyl Ketone): A simpler ketone with similar solvent properties.
2-Butanone, 1-(acetyloxy)-: Another derivative of butanone with an acetyloxy group at the 1-position.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a compound of significant interest in research and industry .
Propiedades
Fórmula molecular |
C7H12O2 |
|---|---|
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
4-prop-1-enoxybutan-2-one |
InChI |
InChI=1S/C7H12O2/c1-3-5-9-6-4-7(2)8/h3,5H,4,6H2,1-2H3 |
Clave InChI |
KNDQVIYOWJAVAV-UHFFFAOYSA-N |
SMILES canónico |
CC=COCCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


